molecular formula C8H10BrCl2N B13571413 (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride

(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride

Cat. No.: B13571413
M. Wt: 270.98 g/mol
InChI Key: CRKRMNPAHHHNHR-JEDNCBNOSA-N
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Description

(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride is a chemical compound that belongs to the class of substituted phenethylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-chlorobenzene.

    Bromination: The aromatic ring is brominated using bromine in the presence of a catalyst.

    Amination: The brominated intermediate undergoes a nucleophilic substitution reaction with an amine to introduce the ethan-1-amine group.

    Resolution: The racemic mixture is resolved to obtain the (1S)-enantiomer.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted phenethylamines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for potential therapeutic effects, such as antidepressant or anxiolytic properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride: The enantiomer of the compound, which may have different biological activities.

    4-bromo-2-chlorophenylethylamine: A structurally similar compound with different substituents.

    Phenethylamine derivatives: A broad class of compounds with varying substituents on the phenyl ring.

Uniqueness

(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-aminehydrochloride is unique due to its specific stereochemistry and substituent pattern, which can influence its biological activity and chemical reactivity

Properties

Molecular Formula

C8H10BrCl2N

Molecular Weight

270.98 g/mol

IUPAC Name

(1S)-1-(4-bromo-2-chlorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1

InChI Key

CRKRMNPAHHHNHR-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)Cl)N.Cl

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)Cl)N.Cl

Origin of Product

United States

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